4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)

Description

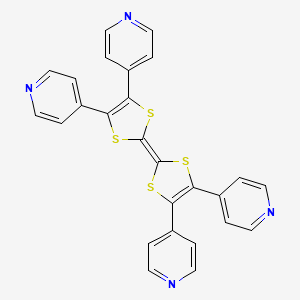

4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) (hereafter referred to as Py-TTF) is a tetrathiafulvalene (TTF) derivative functionalized with four pyridinyl groups at the 4,4',5,5' positions of its dithiolylidene core. This structure confers unique redox activity, π-conjugation, and metal-coordination capabilities, making it valuable in supramolecular chemistry and materials science. Py-TTF is synthesized via coordination-driven self-assembly, as demonstrated in the construction of redox-active M₈L₄ cages . Its purity (≥97%) and commercial availability (CAS: 1581771-50-7) further enhance its utility in research .

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4,5-dipyridin-4-yl-1,3-dithiol-2-ylidene)-5-pyridin-4-yl-1,3-dithiol-4-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4S4/c1-9-27-10-2-17(1)21-22(18-3-11-28-12-4-18)32-25(31-21)26-33-23(19-5-13-29-14-6-19)24(34-26)20-7-15-30-16-8-20/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNARIHKWRBIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=NC=C4)C5=CC=NC=C5)S2)C6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the following steps:

Formation of the dithiolylidene core: This step involves the reaction of appropriate dithiol precursors under controlled conditions to form the dithiolylidene core.

Introduction of pyridine groups: The pyridine groups are introduced through a series of substitution reactions, where pyridine derivatives are reacted with the dithiolylidene core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiolylidene groups to thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Coordination Chemistry

TTF(4-Py)4 acts as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions through its pyridine and dithiolylidene groups allows for the formation of stable metal complexes. These complexes can exhibit unique electronic properties that are useful in various applications:

- Metal-Organic Frameworks (MOFs) : The compound can be utilized to synthesize MOFs which have applications in gas storage and separation technologies.

- Catalysis : The coordination of TTF(4-Py)4 with transition metals can enhance catalytic activity in organic reactions.

Materials Science

In materials science, TTF(4-Py)4 is explored for its conductive properties and potential applications in electronic devices:

- Organic Semiconductors : The compound's structure allows it to function as an organic semiconductor material, which is essential in the development of organic light-emitting diodes (OLEDs) and solar cells.

- Sensors : Its conductive properties enable the design of sensors for detecting various chemical substances.

Biological Studies

TTF(4-Py)4 has shown promise in biological applications due to its ability to form complexes with metal ions relevant to biological systems:

- Metalloproteins : The compound can mimic the behavior of metalloproteins, aiding in the study of enzyme mechanisms and protein interactions.

- Drug Development : Its unique structure may facilitate the development of new pharmaceuticals targeting specific biological pathways.

Case Study 1: Coordination Polymers

Research has demonstrated that TTF(4-Py)4 can be used to create coordination polymers with transition metals such as copper and zinc. These polymers exhibit enhanced stability and conductivity compared to their individual components, making them suitable for electronic applications.

Case Study 2: Organic Photovoltaics

In a study focusing on organic photovoltaic cells, TTF(4-Py)4 was incorporated into the active layer. The resulting devices showed improved efficiency due to the compound's ability to facilitate charge transport within the cell structure.

Mechanism of Action

The mechanism of action of 4,4’,5,5’-Tetra(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) involves its ability to coordinate with metal ions through its pyridine and dithiolylidene groups. This coordination can lead to the formation of stable complexes that exhibit unique electronic and structural properties. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are primarily related to coordination chemistry and electron transfer processes.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl groups in Py-TTF enable metal coordination (e.g., with Pd²⁺ or Fe²⁺) and enhance π-π stacking, facilitating supramolecular assembly .

- Alkylthio substituents (e.g., octadecylthio) improve solubility in nonpolar solvents and promote monolayer formation but reduce redox activity due to electron-donating effects .

- Benzoate and amino groups expand applications in MOFs and POPs, respectively, by introducing carboxylate or amine reactivity .

Electrochemical and Redox Properties

- Py-TTF : Exhibits reversible oxidation at +0.25 V (vs. SCE), stabilized by pyridinyl electron-withdrawing effects .

- Alkylthio-TTF: Lower oxidation potentials (+0.15 V to +0.20 V) due to electron-donating alkyl groups .

- TTF-4NH₂: Oxidizes at +0.30 V, with amino groups enhancing charge delocalization in POPs .

Biological Activity

4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) is a complex organic compound notable for its unique structure comprising multiple pyridine and dithiolylidene groups. This compound has garnered attention in various fields, particularly in biological and materials science due to its potential applications in coordination chemistry and as a ligand in metal-organic frameworks (MOFs).

- Molecular Formula : C26H16N4S4

- Molecular Weight : 512.7 g/mol

- CAS Number : 1581771-50-7

Structure

The structure of 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) features a dithiolylidene core with four pyridine substituents. This configuration allows for versatile coordination with metal ions and contributes to its unique electronic properties.

The biological activity of 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) primarily stems from its ability to form stable complexes with metal ions such as copper, zinc, and iron. These interactions can influence various biological processes:

- Metal Ion Coordination : The compound acts as a ligand that can bind to metal ions, which is crucial in biological systems where metal ions play significant roles in enzyme activity and electron transfer.

- Electron Transfer Processes : The presence of dithiolylidene groups facilitates electron transfer reactions, potentially impacting redox processes in biological systems.

Research Findings

Recent studies have explored the compound's potential in several areas:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals.

- Anticancer Potential : Preliminary studies suggest that the coordination of this compound with specific metal ions may enhance its cytotoxic effects against cancer cells.

- Enzyme Mimetic Activity : Its ability to mimic metalloproteins opens avenues for applications in enzyme design and drug development.

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity Assessment | Demonstrated significant free radical scavenging ability comparable to known antioxidants. |

| Cytotoxicity Evaluation on Cancer Cell Lines | Showed dose-dependent cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). |

| Enzyme Mimetic Studies | Successfully mimicked the activity of superoxide dismutase (SOD) when coordinated with manganese ions. |

Coordination Chemistry

The compound serves as an effective ligand in the formation of coordination polymers and MOFs. Its unique structure allows for diverse coordination modes:

- Metal Complexes Formation : It can form stable complexes with transition metals, which are useful in catalysis and sensor applications.

Materials Science

In materials science, 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) is being investigated for:

- Conductive Materials Development : Its electronic properties make it suitable for creating conductive polymers.

- Sensor Technology : The compound's ability to coordinate with various analytes makes it a candidate for sensor applications.

Q & A

Q. What are the optimized synthetic routes for preparing 4,4',5,5'-tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)?

The compound is synthesized via a two-step dimerization process. First, a [1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione precursor is treated with NaOMe in methanol to generate disodium dithiolate. This intermediate is then reacted with pyridin-4-yl substituents under controlled conditions. The final dimerization step employs triethyl phosphite (10 equiv.) at 120°C overnight, yielding the target compound after purification via cold methanol washing (>99% purity by NMR) .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent integration and symmetry. For example, pyridyl protons appear as distinct multiplets (δ ~6.5–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS matches calculated and observed [M]⁺ peaks (e.g., m/z 404.0266 calculated vs. 404.0261 observed) to verify molecular formula .

- X-ray Crystallography: Single-crystal analysis using SHELXL (via the SHELX suite) resolves the π-conjugated bi(1,3-dithiolylidene) core and pyridyl coordination geometry. Hydrogen atoms are located via Fourier difference maps .

Advanced Research Questions

Q. How do electronic interactions in this compound influence its application in redox-active metal-organic frameworks (MOFs)?

The tetrathiafulvalene (TTF) core enables reversible redox behavior, making it a candidate for MOFs with charge-transfer properties. For example, 4,4',5,5'-tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) acts as a ligand in MOFs by coordinating to metal ions (e.g., Co²⁺, Fe²⁺) through pyridyl groups. These frameworks exhibit tunable conductivity and catalytic activity in applications like lithium-ion battery anodes or CO₂ adsorption .

Q. What computational methods are used to analyze its electronic structure and charge transport properties?

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in HRMS or NMR data (e.g., isotopic splitting, impurity peaks) are addressed by:

- Isotopic Pattern Analysis: Verify experimental m/z against theoretical isotopic distributions.

- Chromatographic Purification: Use preparative HPLC or column chromatography to isolate pure fractions before analysis .

- Cross-Validation with Crystallography: Compare NMR-derived bond lengths/angles with X-ray data .

Q. What strategies optimize experimental design for high-yield synthesis?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate stability during alkylation .

- Temperature Control: Maintain 65°C during alkylation to prevent side reactions, and 120°C during dimerization to accelerate kinetics .

- Catalyst Screening: Test phosphite derivatives (e.g., trimethyl vs. triethyl) to improve dimerization efficiency .

Methodological Challenges

Q. How is crystallographic refinement performed for this compound?

SHELXL refines crystal structures using least-squares minimization against F² data. Hydrogen atoms are placed geometrically or located via difference maps. The refinement converges with R₁ < 0.05 for high-resolution data (<1.0 Å). CCDC deposition (e.g., CCDC 951195) ensures reproducibility .

Q. What are the limitations of using this compound in electrochemical studies?

- Air Sensitivity: The TTF core oxidizes readily; experiments require inert atmospheres (Ar/glovebox).

- Solubility Constraints: Limited solubility in polar solvents necessitates derivatization (e.g., carboxylation) for thin-film applications .

Structural-Property Relationships

Q. How do pyridyl substituents modulate the compound’s supramolecular assembly?

Pyridyl groups enable directional coordination to metal centers, forming 2D or 3D frameworks. For example, in MOFs, pyridyl-metal bonds dictate pore size and topology, influencing gas adsorption selectivity (e.g., CO₂ vs. N₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.